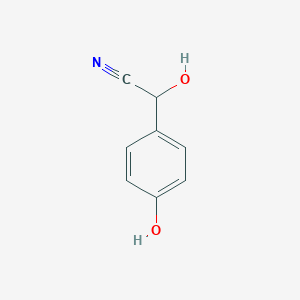

4-Hydroxymandelonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOOPXDSCKBLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926975 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-65-7, 6851-36-1 | |

| Record name | α,4-Dihydroxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-Hydroxymandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymology and Biocatalysis of 4 Hydroxymandelonitrile

Hydroxynitrile Lyase (HNL) Characterization and Engineering

Hydroxynitrile lyases (HNLs) are a diverse family of enzymes that catalyze the cleavage and formation of cyanohydrins. In nature, they are involved in cyanogenesis, a defense mechanism in plants, where they break down cyanohydrins into aldehydes or ketones and hydrogen cyanide. nih.govnih.gov These enzymes are of significant interest in industrial biotechnology for the reverse reaction: the stereoselective synthesis of chiral cyanohydrins, which are valuable precursors for pharmaceuticals and fine chemicals. researchgate.net

Hydroxynitrile lyases have been isolated from various natural sources, including higher plants, microorganisms, and even arthropods like millipedes. nih.govresearchgate.net An HNL from Sorghum vulgare (sorghum) was one of the first to be purified and shown to act on (S)-4-hydroxymandelonitrile. enzyme-database.org The purification process for these enzymes typically involves standard protein purification techniques. For instance, a mutant of the HNL from Linum usitatissimum (flax) was successfully purified using ion-exchange chromatography. nih.gov More recently, an (S)-selective HNL was isolated from the invasive millipede Chamberlinius hualienensis, which displays high specific activity and stability across a range of temperatures and pH values. researchgate.net

The substrate specificity of HNLs is determined by the architecture of their active site. A key example is the HNL from Manihot esculenta (cassava), known as MeHNL. nih.govnih.gov In its wild-type form, a significant portion of the hydrophobic channel that provides access to the active site is covered by the amino acid Tryptophan 128 (Trp 128). nih.govnih.gov This structural feature restricts the entry of bulky substrates like 4-hydroxymandelonitrile.

Crystal structure analysis of a mutant MeHNL, where Trp 128 was replaced by the much smaller amino acid alanine (a mutation denoted as W128A), revealed a significantly enlarged active-site channel entrance. nih.govnih.gov This modification explains the altered substrate specificity, particularly for larger molecules. Further structural studies of the MeHNL-W128A mutant in a complex with 4-hydroxybenzaldehyde (B117250) (the aldehyde precursor to this compound) showed that the carbonyl oxygen of the substrate forms hydrogen bonds with Serine 80 and Threonine 11 in the active site. nih.gov

Site-directed mutagenesis has been employed as a powerful tool to engineer the substrate specificity of HNLs. The study of the MeHNL enzyme is a prime example of how a single amino acid substitution can dramatically alter catalytic activity towards a specific substrate. nih.govnih.gov

Researchers substituted Tryptophan 128 with Alanine (W128A) to investigate its impact on the enzyme's activity with bulky substrates. nih.govnih.gov While the wild-type MeHNL and the W128A mutant showed comparable activity on the small, natural substrate acetone cyanohydrin, their activities on larger, unnatural substrates differed vastly. The W128A mutant exhibited a 9-fold increase in specific activity for mandelonitrile (B1675950) and a remarkable 450-fold increase for this compound when compared to the wild-type enzyme. nih.govnih.gov This demonstrates that Trp 128 plays a crucial role in limiting the enzyme's activity for bulky substrates. nih.gov

| Substrate | Wild-Type MeHNL Specific Activity (U/mg) | MeHNL-W128A Specific Activity (U/mg) | Fold Increase |

|---|---|---|---|

| Acetone cyanohydrin | 53 | 40 | ~0.75 |

| Mandelonitrile | Data not specified | Data not specified | 9 |

| This compound | Data not specified | Data not specified | ~450 |

To obtain large quantities of HNLs for industrial applications, recombinant expression systems are essential. While various systems exist, yeast, particularly Saccharomyces cerevisiae, has proven to be an effective host for producing complex eukaryotic proteins like HNLs. nih.govresearchgate.net

The HNL from Manihot esculenta (MeHNL) has been successfully expressed in S. cerevisiae. tandfonline.comnih.gov The gene was cloned from a cDNA library prepared from cassava leaves and then expressed in a multi-auxotrophic mutant of the yeast. tandfonline.comnih.gov The yeast expression system was selected after preliminary studies using E. coli as a host resulted in low expression levels and productivity. tandfonline.com To maximize the enzyme yield, researchers integrated a tandemly repeated expression cassette into the yeast chromosome four times. tandfonline.comnih.gov This optimized system allowed for the production of MeHNL with a specific activity of 3.47 U/mg of soluble protein, which was then used for further biocatalytic applications. tandfonline.com

Biocatalytic Synthesis of this compound and its Enantiomers

The synthetic utility of HNLs lies in their ability to catalyze the enantioselective addition of hydrogen cyanide (HCN) to prochiral aldehydes and ketones, producing optically active cyanohydrins. researchgate.net This enzymatic method is a cornerstone of green chemistry, providing a direct route to chiral building blocks.

The synthesis of the (R)-enantiomer of this compound is achieved using (R)-selective HNLs. These enzymes are available and can be applied under various reaction conditions to produce the desired enantiomer.

One such enzyme, the HNL from Prunus dulcis (almond), has been used in the synthesis of various (R)-cyanohydrins. When 4-hydroxybenzaldehyde was used as the substrate in a biphasic system with cross-linked enzyme aggregates of P. dulcis HNL (PdHNL-CLEA), the corresponding (R)-cyanohydrin was obtained. researchgate.net However, under the tested conditions (pH 4.0 and 5 °C for 96 hours), the reaction resulted in a low yield of 2% and an enantiomeric excess of 25%. researchgate.net In contrast, the same enzyme system was highly effective for producing (R)-mandelonitrile from benzaldehyde, achieving a 93% yield and 99% enantiomeric purity, demonstrating the profound impact of the substrate structure on the reaction outcome. researchgate.net Other (R)-selective enzymes, such as the HNL from Granulicella tundricola, have also shown high stability and excellent enantioselectivity in the synthesis of other (R)-cyanohydrins. mdpi.com

| Substrate (Aldehyde) | Product ((R)-Cyanohydrin) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Benzaldehyde | (R)-Mandelonitrile | 93 | 99 |

| 4-Methoxybenzaldehyde | (R)-4-Methoxymandelonitrile | 95 | 95 |

| 4-Methylbenzaldehyde | (R)-4-Methylmandelonitrile | 85 | 79 |

| 4-Hydroxybenzaldehyde | (R)-4-Hydroxymandelonitrile | 2 | 25 |

Process Optimization for Enzymatic this compound Synthesis in Biphasic Systems

The synthesis of (R)-4-hydroxymandelonitrile from 4-hydroxybenzaldehyde and hydrogen cyanide is effectively catalyzed by the enzyme hydroxynitrile lyase (HNL), particularly the lyase from Prunus amygdalus. researchgate.net To overcome challenges such as substrate and product inhibition and to facilitate product recovery, this synthesis is often performed in a biphasic system, typically consisting of an aqueous buffer and an organic solvent like methyl tert-butyl ether (MTBE). researchgate.netresearchgate.net

Process optimization in these systems is crucial for maximizing yield, enantiomeric excess, and economic feasibility. A key strategy involves the development of a comprehensive process model that incorporates reaction kinetics, mass transfer kinetics, and mass balances for both the aqueous and organic phases. researchgate.netnih.gov This model allows for the simulation and optimization of various process parameters.

For the conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile in an aqueous-organic biphasic stirred tank batch reactor, studies have identified optimal conditions to achieve high conversion and stereoselectivity. researchgate.net By using a validated process model, it was determined that a 90% conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile with a 95% enantiomeric excess is achievable. researchgate.netresearchgate.net The price-optimized conditions for this reaction in a batch-operated stirred tank reactor at 20°C were found to be an aqueous phase volume of 17% of the total reactor volume with a required enzyme concentration of 28.6 g/L in the aqueous phase. researchgate.net Experimental trials conducted at these predicted optimal parameters have confirmed the accuracy of the model's simulations. researchgate.net

Below is a summary of the optimized process parameters for the synthesis of (R)-4-hydroxymandelonitrile.

| Parameter | Optimal Value | Resulting Conversion | Resulting Enantiomeric Excess (ee) |

| Enzyme Source | Prunus amygdalus Hydroxynitrile Lyase | 90% | 95% |

| System Type | Aqueous-organic biphasic | 90% | 95% |

| Aqueous Phase | Buffer at pH 5.5 | 90% | 95% |

| Organic Phase | Methyl tert-butyl ether (MTBE) | 90% | 95% |

| Temperature | 20°C | 90% | 95% |

| Aqueous Phase Volume Fraction | 17% of total volume | 90% | 95% |

| Enzyme Concentration | 28.6 g/L (in aqueous phase) | 90% | 95% |

Mass Transfer Limitations in Biocatalytic this compound Production

In the biphasic enzymatic synthesis of cyanohydrins like this compound, mass transfer phenomena play a critical and somewhat counterintuitive role. nih.gov The substrates, such as 4-hydroxybenzaldehyde, are primarily dissolved in the organic phase, while the enzyme is contained within the aqueous phase. The reaction, therefore, depends on the transfer of the substrate from the organic phase to the aqueous phase where the biocatalytic conversion occurs.

A crucial finding is that for achieving high enantiomeric excess, the enzyme must operate under mass transfer limited conditions. researchgate.netnih.gov This limitation is beneficial because it keeps the concentration of the aldehyde substrate in the aqueous phase low. A low concentration of dissolved aldehyde minimizes the non-enzymatic, non-stereoselective background reaction between the aldehyde and hydrogen cyanide, which would otherwise reduce the enantiomeric purity of the final product.

Batch Reactor Design and Process Modeling for this compound Synthesis

The design and operation of reactors for this compound synthesis are guided by detailed process models. researchgate.netnih.gov For the synthesis of (R)-cyanohydrins, a model for an aqueous-organic biphasic-stirred tank reactor has been successfully developed and validated. nih.gov

This process model is built on several key components:

Reaction Kinetics : Describes the rate of the enzymatic conversion, often following ordered bi-uni kinetics. nih.gov

Mass Transfer Kinetics : Quantifies the rate at which substrates and products move between the organic and aqueous phases, often represented by a lumped mass transfer coefficient. researchgate.netnih.gov

Mass Balances : Accounts for all reactants and products in both the aqueous and organic phases throughout the batch process. researchgate.netnih.gov

Partition Coefficients : Defines the equilibrium distribution of each compound between the two liquid phases. researchgate.netnih.gov

These models are validated by comparing their predictions against data from multiple experimental runs performed under varying conditions, such as different enzyme concentrations and phase volume ratios. researchgate.netnih.gov A validated model serves as a powerful tool for process optimization, allowing for the calculation of optimal parameters like enzyme concentration and phase ratios without extensive trial-and-error experimentation. researchgate.net This modeling approach was successfully used to determine the optimal conditions for producing (R)-4-hydroxymandelonitrile with 95% enantiomeric excess. researchgate.net

Enzymatic Derivatization and Biotransformation of this compound

Following its synthesis, this compound can undergo further enzymatic transformations, which are central to its role in natural product biosynthesis.

Glucosyltransferases in this compound Metabolism

A key step in the metabolism of this compound in many plants is its glycosylation, a reaction catalyzed by glucosyltransferases. Specifically, the enzyme hydroxymandelonitrile glucosyltransferase (EC 2.4.1.178) utilizes UDP-glucose as a sugar donor to glycosylate this compound, forming the cyanogenic glucoside taxiphyllin. qmul.ac.uk

The reaction is as follows: UDP-glucose + this compound → UDP + taxiphyllin qmul.ac.uk

This enzyme, also known by the systematic name UDP-glucose:this compound glucosyltransferase, plays a crucial role in the stable accumulation of cyanogenic glucosides. qmul.ac.ukuq.edu.au Research on the glucosyltransferase from Sorghum bicolor has shown that the enzyme contains a conserved UDP-glucosyltransferase signature sequence in its C-terminal region, which is characteristic of plant secondary metabolism glucosyltransferases. uq.edu.au This enzyme can also utilize other similar compounds as acceptors, such as 3,4-dihydroxymandelonitrile, and shows significant activity with mandelonitrile as well. qmul.ac.ukuq.edu.au The glycosylation process is generally considered a detoxification and stabilization step, converting the relatively unstable cyanohydrin into a more stable glucoside for storage in the plant tissue. While often seen as unidirectional, some glycosyltransferase-catalyzed reactions have been shown to be reversible, which could have implications for natural product diversity. nih.gov

Other Enzyme-mediated Transformations Involving this compound

Besides glycosylation, this compound is a substrate for other enzymes, particularly those involved in its catabolism or breakdown. Mandelonitrile lyases (MDLs) are enzymes that catalyze the dissociation of mandelonitrile and its derivatives back into the constituent aldehyde and hydrogen cyanide. researchgate.net This reverse reaction is a critical part of the "cyanide bomb" defense mechanism in plants, where tissue damage brings the stored cyanogenic glucosides into contact with catabolic enzymes, leading to the release of toxic hydrogen cyanide.

While the primary substrate for many characterized MDLs is mandelonitrile or prunasin (the glucoside of mandelonitrile), these enzymes are part of the broader metabolic network that includes this compound. researchgate.net The balance between synthesis by hydroxynitrile lyases and breakdown by mandelonitrile lyases, along with the stabilizing effect of glucosyltransferases, dictates the steady-state levels of this compound and its corresponding glucoside in biological systems.

Role of 4 Hydroxymandelonitrile in Plant Defense Mechanisms

Cyanogenesis and Cyanogenic Glycosides in Plant Protection

Cyanogenesis is a widespread defense mechanism in the plant kingdom, utilized by over 2,500 plant species, including important crops like sorghum and cassava. plantsrule.comresearchgate.net This defensive strategy involves the release of toxic hydrogen cyanide (HCN) when plant tissues are damaged, a process triggered by herbivore feeding or pathogen invasion. nih.govnih.gov The core of this defense rests on cyanogenic glycosides, which are secondary metabolites stored in an inactive form within plant cells, typically in the vacuole. plantsrule.comwikipedia.organselfarm.com When an herbivore chews on the plant, the cellular compartments are ruptured, allowing the cyanogenic glycosides to come into contact with specific enzymes called β-glucosidases, which are stored separately. plantsrule.comwikipedia.org This interaction initiates the breakdown of the cyanogenic glycoside, leading to the formation of an unstable intermediate, a cyanohydrin, which then rapidly decomposes to release hydrogen cyanide. wikipedia.orgresearchgate.net The released HCN is a potent inhibitor of cellular respiration and serves as a powerful deterrent to a wide range of herbivores and pathogens. anselfarm.com

The effectiveness of cyanogenesis as a defense mechanism is well-documented. For instance, the presence of the cyanogenic glycoside dhurrin (B190987) in sorghum has been shown to deter a variety of insect pests. jst.go.jpmdpi.com Similarly, many other plant species rely on different cyanogenic glycosides to protect themselves from being consumed. researchgate.net This chemical defense is a classic example of the co-evolutionary arms race between plants and the organisms that feed on them. nih.gov

| Plant Species | Cyanogenic Glycoside | Precursor Amino Acid |

| Sorghum bicolor (Sorghum) | Dhurrin | Tyrosine |

| Manihot esculenta (Cassava) | Linamarin, Lotaustralin | Valine, Isoleucine |

| Prunus species (Almonds, etc.) | Amygdalin | Phenylalanine |

| Trifolium repens (White Clover) | Linamarin, Lotaustralin | Valine, Isoleucine |

| Lotus japonicus | Linamarin, Lotaustralin | Valine, Isoleucine |

4-Hydroxymandelonitrile as a Key Intermediate in Cyanide Release

This compound is a central molecule in the cyanogenic pathway of plants that produce tyrosine-derived cyanogenic glycosides, such as sorghum. nih.gov In these plants, the cyanogenic glycoside dhurrin is synthesized from the amino acid tyrosine. jst.go.jp Upon tissue damage, a β-glucosidase enzyme cleaves the glucose molecule from dhurrin, resulting in the formation of the unstable aglycone, which is (S)-p-hydroxymandelonitrile. researchgate.netuq.edu.au

This intermediate, this compound, is then subject to further enzymatic action by a hydroxynitrile lyase (HNL), which catalyzes its decomposition into p-hydroxybenzaldehyde and the highly toxic hydrogen cyanide. researchgate.netnih.gov The release of HCN is the ultimate step in the cyanogenic defense response. In the absence of HNL, the decomposition of this compound can still occur spontaneously, particularly at a pH above 5.0, though the enzymatic catalysis significantly accelerates the process. nih.gov The spatial separation of the cyanogenic glycoside (in the vacuole) and the degrading enzymes (in the cytoplasm or cell wall) is crucial to prevent the plant from poisoning itself. wikipedia.orgnih.gov

The biosynthesis of dhurrin also proceeds through this compound. The conversion of the precursor amino acid, tyrosine, is catalyzed by two multifunctional cytochrome P450 enzymes, CYP79A1 and CYP71E1, to produce p-hydroxymandelonitrile. nih.gov This intermediate is then stabilized through glucosylation by a UDPG-glucosyltransferase to form the stable storage compound, dhurrin. nih.govuq.edu.au

Ecological Significance of this compound in Plant-Herbivore/Pathogen Interactions

The ecological role of this compound is intrinsically linked to the cyanogenic defense system. The rapid release of hydrogen cyanide, facilitated by the breakdown of this compound, has profound effects on plant-herbivore and plant-pathogen interactions. nih.govmdpi.com This chemical defense can act as a feeding deterrent, reducing the amount of damage a plant sustains from generalist herbivores. nih.govresearchgate.net Many insects and other herbivores have evolved to avoid cyanogenic plants due to the toxicity of HCN. researchgate.net

However, some specialist herbivores have developed mechanisms to overcome this defense. researchgate.net These adaptations can include the ability to detoxify cyanide, sequester the cyanogenic glycosides for their own defense against predators, or avoid the release of cyanide altogether by carefully feeding on plant tissues in a way that minimizes cellular damage. mdpi.comresearchgate.net This dynamic interplay between plant defense and herbivore counter-defense is a key driver of co-evolution. nih.gov

In addition to deterring herbivores, cyanogenesis can also play a role in protecting plants from pathogens. The release of HCN and other breakdown products, such as aldehydes and ketones, can have antimicrobial properties, inhibiting the growth and development of pathogenic fungi and bacteria. researchgate.net The ecological significance of this compound, therefore, extends beyond herbivory to encompass a broader spectrum of biotic interactions. nih.gov

| Interaction | Effect of Cyanogenesis (via this compound) |

| Plant-Generalist Herbivore | Deterrence of feeding, reduced herbivory. nih.gov |

| Plant-Specialist Herbivore | Potential for detoxification, sequestration, or avoidance by the herbivore. researchgate.net |

| Plant-Pathogen | Inhibition of pathogen growth and development. researchgate.net |

Genetic Engineering of Cyanogenic Pathways Involving this compound

Advances in molecular biology have made it possible to manipulate the cyanogenic pathways in plants, with this compound being a key target for such genetic engineering efforts. The genes encoding the enzymes involved in the biosynthesis and degradation of cyanogenic glycosides have been identified and characterized in several plant species. nih.govuq.edu.au

This knowledge has opened up possibilities for enhancing plant defense. For instance, researchers have successfully transferred the entire dhurrin biosynthetic pathway from sorghum, which involves the formation of this compound, into the non-cyanogenic model plant Arabidopsis thaliana. plantsrule.com The resulting transgenic plants were able to produce and store dhurrin and, upon tissue damage, release hydrogen cyanide. These engineered plants showed increased resistance to flea beetles, providing direct evidence for the defensive role of cyanogenesis. plantsrule.com

Conversely, genetic engineering can also be used to reduce or eliminate the cyanogenic potential of certain crop plants. For crops like cassava, where the presence of cyanogenic glycosides in the edible parts can be a significant food safety concern, targeted modification of the genes involved in the synthesis or breakdown of these compounds could lead to the development of safer, acyanogenic varieties. uq.edu.au The ability to manipulate the genes controlling the formation and breakdown of this compound offers a powerful tool for improving crop protection and food security. nih.gov

Biomedical and Pharmacological Research Applications

Enzyme Inhibition Studies of 4-Hydroxymandelonitrile

Enzyme inhibition is a critical area of pharmacological research, as it can modulate metabolic pathways and cellular responses. Studies on this compound have examined its inhibitory effects on several key enzymes.

This compound as an α-Glucosidase Inhibitor

Research into the α-glucosidase inhibitory activity of this compound is still in preliminary stages. α-Glucosidase inhibitors are compounds that interfere with the action of α-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting these enzymes, the rate of glucose absorption in the digestive system can be slowed, which is a therapeutic strategy for managing postprandial hyperglycemia. While the broader class of cyanohydrins is of interest, specific data on the α-glucosidase inhibitory capacity of this compound, including its IC50 value and the nature of its inhibition (e.g., competitive, non-competitive), is not yet extensively documented in publicly available scientific literature.

This compound as a Tyrosinase Inhibitor

Effects on Cytochrome P450 Enzymes

The cytochrome P450 (CYP450) family of enzymes plays a crucial role in the metabolism of a vast array of drugs and endogenous compounds. Understanding a compound's effect on these enzymes is vital for predicting potential drug-drug interactions. Computational, or in silico, predictions suggest that this compound may interact with several CYP450 isoforms. However, experimental in vitro data is necessary to confirm these predictions and to fully characterize the inhibitory or inductive potential of this compound on specific CYP450 enzymes. Currently, comprehensive experimental studies on this topic are limited.

Below is a table summarizing the predicted interactions of (S)-4-hydroxymandelonitrile with various CYP450 enzymes based on computational models.

| CYP450 Isoform | Predicted Interaction | Confidence Score |

| CYP450 2C9 Substrate | Non-substrate | 0.7929 |

| CYP450 2D6 Substrate | Non-substrate | 0.8525 |

| CYP450 3A4 Substrate | Non-substrate | 0.7415 |

| CYP450 1A2 Inhibitor | Non-inhibitor | 0.5837 |

| CYP450 2C9 Inhibitor | Non-inhibitor | 0.8815 |

| CYP450 2D6 Inhibitor | Non-inhibitor | 0.9751 |

| CYP450 2C19 Inhibitor | Non-inhibitor | 0.7671 |

| CYP450 3A4 Inhibitor | Non-inhibitor | 0.6916 |

Note: This data is based on computational predictions and awaits experimental verification.

Potential Therapeutic Implications

The study of this compound's interactions with enzymes suggests potential, though currently theoretical, therapeutic applications.

Research on Hypoglycemic Functions

Given the interest in α-glucosidase inhibitors for managing blood sugar levels, compounds that exhibit this activity are investigated for their hypoglycemic potential. Oral hypoglycemic agents are a cornerstone in the management of type 2 diabetes. They function by various mechanisms, including slowing glucose absorption. If this compound is confirmed to be an effective α-glucosidase inhibitor, it could theoretically contribute to the control of postprandial blood glucose levels. However, direct in vivo studies or clinical trials demonstrating a hypoglycemic effect of this compound are not currently present in the scientific literature.

Implications for Conditions Characterized by Abnormal Pigmentation (e.g., Melanoma)

Tyrosinase inhibitors have significant implications for dermatological conditions involving abnormal pigmentation, such as melasma and age spots. By reducing melanin (B1238610) production, these inhibitors can help to lighten hyperpigmented areas of the skin. Furthermore, because melanogenesis can be active in melanoma cells, tyrosinase has been explored as a potential target in melanoma research. If this compound were found to be a potent tyrosinase inhibitor, it could be a candidate for further investigation in the context of hyperpigmentation disorders and potentially as an adjunct in melanoma therapy research. At present, there is a lack of specific research connecting this compound to the treatment of melanoma or other pigmentation-related conditions.

Metabolic Studies in Mammalian Systems

This compound in Human Metabolome Databases

This compound is a recognized metabolite cataloged in several major human metabolome databases. These databases provide comprehensive chemical, clinical, and biochemical data on small molecule metabolites found in the human body, serving as crucial resources for metabolomics, clinical chemistry, and biomarker discovery. nih.gov The presence of this compound in these repositories confirms its relevance to human metabolism, whether as an endogenous, exogenous, or microbial-derived compound.

Key identifiers and information for this compound across prominent databases are summarized below, highlighting its consistent documentation in the scientific community.

| Database Name | Identifier | Compound Name(s) |

| Human Metabolome Database (HMDB) | HMDB0060318 | (S)-4-Hydroxymandelonitrile |

| KEGG COMPOUND | C03742 | (S)-4-Hydroxymandelonitrile |

| PubChem CID | 166768, 440104 | alpha,4-Dihydroxybenzeneacetonitrile; this compound |

| ChEBI ID | 16660, 18115 | This compound |

| Metabolomics Workbench | ME1017824 | This compound |

Metabolomic Changes Associated with Drug Efficacy (e.g., Methotrexate)

Methotrexate (MTX) is a cornerstone therapy for autoimmune conditions such as rheumatoid arthritis, and its administration leads to significant alterations in the host's metabolome. nih.gov Research utilizing metabolomic profiling has shown that MTX treatment is associated with dysregulated folate metabolism and nucleotide biosynthesis, which aligns with its primary mechanism of action. nih.gov Furthermore, its effects extend to a diverse range of other metabolites, including intermediates of amino acid, carbohydrate, and lipid metabolism. nih.govresearchgate.net

While these studies demonstrate a robust metabolic response to MTX, current research has not established a direct link between the efficacy of Methotrexate and specific changes in this compound levels. The metabolites identified as being significantly altered by MTX treatment are distinct from this compound.

The following table summarizes key metabolic changes observed in response to Methotrexate therapy as identified in research studies.

| Metabolic Pathway | Metabolites with Altered Levels |

| Folate Metabolism | 5-methyltetrahydrofolate (5mTHF) mdpi.com |

| Nucleotide Biosynthesis | Orotic acid, Inosine monophosphate (IMP), 2'-deoxyuridine, 2'-deoxycytidine asm.org |

| Amino Acid Metabolism | Ketoisovaleric acid asm.org |

| Carbohydrate Metabolism | Fructose, Galactose asm.org |

| Lipid Metabolism | Phosphatidylinositol (PI) 32:0 asm.org |

| Microbiota/Exogenous | Dehydrocholic acid, Biotin, 4-picoline researchgate.net |

Role as Exogenous and Microbiota-Derived Metabolite

This compound is primarily encountered by mammalian systems as an exogenous compound derived from the diet. It is the aglycone component of dhurrin (B190987), a cyanogenic glycoside found in plants, most notably in sorghum (Sorghum bicolor). nih.govmdpi.comdtu.dk When plant material containing dhurrin is ingested, the glycoside reaches the gastrointestinal tract.

The human gut microbiota plays a critical role in the metabolism of these ingested cyanogenic glycosides. nih.gov Many species of intestinal bacteria produce β-glucosidase enzymes. frontiersin.orgnih.gov These enzymes are capable of hydrolyzing the glycosidic bond in dhurrin, cleaving off the glucose moiety and releasing the aglycone, (S)-4-hydroxymandelonitrile. nih.govresearchgate.netresearchgate.net Therefore, while the precursor molecule (dhurrin) is purely exogenous, the liberation of this compound within the large intestine is a direct result of the metabolic activity of the resident gut microbiota. nih.gov

Toxicokinetics and Toxicodynamics of this compound and Related Compounds

The toxicological profile of this compound is intrinsically linked to its chemical instability and its capacity to release hydrogen cyanide (HCN).

Toxicokinetics

The primary route of exposure to this compound is through the oral ingestion of cyanogenic plants. The parent glycoside, such as dhurrin, is hydrolyzed by bacterial β-glucosidases in the intestine, releasing this compound. nih.govresearchgate.net This cyanohydrin is an unstable intermediate. It can spontaneously or enzymatically decompose to form 4-hydroxybenzaldehyde (B117250) and hydrogen cyanide. researchgate.netenzyme-database.org

The released hydrogen cyanide is rapidly absorbed from the gastrointestinal tract into the bloodstream. The body has a primary detoxification pathway for cyanide, which involves the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase). asm.org This enzyme catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to cyanide, converting it to the much less toxic thiocyanate, which is then excreted in the urine. asm.orgfrontiersin.org

Toxicodynamics

The toxicodynamic mechanism of this compound is not due to the molecule itself, but rather to its breakdown product, hydrogen cyanide. mdpi.com The decomposition is catalyzed by hydroxynitrile lyase enzymes, which are present in the cyanogenic plants themselves and may also be produced by microorganisms. mdpi.comqmul.ac.ukresearchgate.net

Hydrogen cyanide exerts its toxic effect by potently inhibiting cellular respiration. mdpi.com Specifically, the cyanide ion binds to the ferric iron (Fe³⁺) in the cytochrome c oxidase (also known as Complex IV) of the mitochondrial electron transport chain. This binding reversibly inhibits the enzyme, effectively halting the utilization of oxygen by cells. The interruption of aerobic respiration leads to a rapid decrease in ATP production, causing cellular hypoxia and, if the dose is sufficient, leading to systemic effects and potentially fatal outcomes. mdpi.com The toxicity of other cyanohydrins, such as acetone cyanohydrin, also arises from this same mechanism of HCN release. nih.govscispace.com

Synthetic Methodologies for 4 Hydroxymandelonitrile and Its Derivatives

Chemical Synthesis Routes for 4-Hydroxymandelonitrile

This compound, a cyanohydrin derived from 4-hydroxybenzaldehyde (B117250), can be synthesized through several chemical routes. A common laboratory-scale synthesis involves the reaction of 4-hydroxybenzaldehyde with a cyanide source.

One established method utilizes the addition of trimethylsilyl (B98337) cyanide (TMS-CN) to 4-hydroxybenzaldehyde in the presence of a catalyst, such as lithium perchlorate (LiClO4), followed by acidic workup. This approach yields a racemic mixture of this compound. nih.gov

Another route involves the direct reaction of 4-hydroxybenzaldehyde with hydrogen cyanide (HCN) or an alkali metal cyanide like potassium cyanide (KCN) or sodium cyanide (NaCN). This reaction is typically carried out in an acidic or neutral aqueous or alcoholic solution. The reaction of 4-hydroxybenzaldehyde with sodium cyanide is a key step in some multi-step syntheses. youtube.com

The synthesis can also be achieved from p-cresol by conversion to 4-hydroxybenzyl chloride, followed by reaction with sodium cyanide. However, this method can be slow and may require extended reaction times. youtube.com

A different approach starts from 4-hydroxyphenylglycolic acid, which is dissolved in water and treated with an aqueous solution of ferric chloride (FeCl3) at elevated temperatures. The resulting 4-hydroxybenzaldehyde can then be converted to this compound. prepchem.com

The table below summarizes some of the common chemical synthesis routes for this compound.

| Starting Material | Reagents | Key Conditions | Product |

| 4-Hydroxybenzaldehyde | Trimethylsilyl cyanide (TMS-CN), Lithium perchlorate (LiClO4), Acid | - | Racemic this compound nih.gov |

| 4-Hydroxybenzaldehyde | Hydrogen Cyanide (HCN) or Potassium/Sodium Cyanide | Acidic/Neutral aqueous or alcoholic solution | Racemic this compound |

| 4-Hydroxybenzyl chloride | Sodium Cyanide, Potassium Iodide (catalyst) | Reflux in acetone | This compound youtube.com |

| 4-Hydroxyphenylglycolic acid | Ferric chloride (FeCl3) | 75-100°C | 4-Hydroxybenzaldehyde (precursor) prepchem.com |

Asymmetric Synthesis of Chiral this compound and Cyanohydrins

The synthesis of enantiomerically pure chiral cyanohydrins, including (R)- and (S)-4-hydroxymandelonitrile, is of significant interest due to their role as versatile building blocks in organic synthesis. Asymmetric synthesis is crucial for producing a single enantiomer, which is often required for specific biological activities.

Enzymatic Synthesis:

A prominent method for the asymmetric synthesis of cyanohydrins is through the use of enzymes called hydroxynitrile lyases (HNLs). chimia.ch These enzymes catalyze the enantioselective addition of hydrogen cyanide (HCN) to aldehydes and ketones. researchgate.net

(R)-Cyanohydrins: For the preparation of (R)-cyanohydrins, the (R)-oxynitrilase from bitter almonds (Prunus amygdalus) is a highly effective biocatalyst. chimia.chresearchgate.net

(S)-Cyanohydrins: For the synthesis of (S)-cyanohydrins, HNLs from cassava (Manihot esculenta) and the rubber tree (Hevea brasiliensis) are commonly employed. chimia.ch

The use of organic solvents or biphasic systems in these enzymatic reactions can suppress the non-enzymatic, chemical addition of HCN, leading to higher enantiomeric excesses of the desired cyanohydrin. chimia.ch Enzyme immobilization is another technique used to improve the efficiency and recyclability of the biocatalyst.

Chemical Catalysis:

Chiral catalysts can also be used to achieve enantioselective cyanosilylation of aldehydes, a process that yields chiral cyanohydrin trimethylsilyl ethers. These can then be converted to the corresponding chiral cyanohydrins. For example, chiral oxazaborolidinium salts and β-amino alcohol-Ti(Oi-Pr)4 complexes have been shown to be effective catalysts for this transformation. organic-chemistry.org

The table below provides an overview of asymmetric synthesis methods for chiral cyanohydrins.

| Method | Catalyst/Enzyme | Stereoselectivity | Key Features |

| Enzymatic Synthesis | (R)-Oxynitrilase (Prunus amygdalus) | (R)-enantiomer chimia.chresearchgate.net | High enantiomeric excess, particularly in biphasic systems. researchgate.net |

| Enzymatic Synthesis | Hydroxynitrile Lyases (Manihot esculenta, Hevea brasiliensis) | (S)-enantiomer chimia.ch | Effective for a range of aldehydes. chimia.ch |

| Chemical Catalysis | Chiral Oxazaborolidinium Salts | Enantioselective | Catalyzes cyanosilylation of aldehydes. organic-chemistry.org |

| Chemical Catalysis | β-Amino alcohol-Ti(Oi-Pr)4 complex | Enantioselective | Effective for aromatic, conjugated, and aliphatic aldehydes. organic-chemistry.org |

Derivatization of this compound for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR) of this compound, its core structure can be chemically modified to produce a series of derivatives. By systematically altering different parts of the molecule and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for its effects.

The derivatization of this compound can target several key positions:

The Hydroxyl Group: The phenolic hydroxyl group can be alkylated, acylated, or converted to other functional groups to probe the importance of its hydrogen-bonding capability and acidity.

The Aromatic Ring: Substituents can be introduced onto the aromatic ring to explore the influence of electronic and steric effects on activity.

The Nitrile and Hydroxyl Groups on the Stereocenter: These functional groups can be transformed into other moieties to understand their role in binding to biological targets.

Quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of the derivatives with their biological activity. This computational approach helps in designing new compounds with potentially enhanced activity. frontiersin.org

The following table illustrates potential derivatization strategies for SAR studies of this compound.

| Target Position | Modification | Potential Derivatives | Purpose of Modification |

| Phenolic Hydroxyl Group | Alkylation | Methoxy, Ethoxy, etc. | Investigate the role of the hydroxyl group as a hydrogen bond donor. |

| Aromatic Ring | Halogenation, Nitration, etc. | Chloro, Bromo, Nitro derivatives | Explore the impact of electronic and steric effects. |

| α-Hydroxyl Group | Esterification | Acetate, Benzoate esters | Examine the influence of the hydroxyl group at the stereocenter. |

| Nitrile Group | Hydrolysis, Reduction | Carboxylic acid, Amine | Determine the necessity of the nitrile functionality for activity. |

Applications in Organic Synthesis as a Precursor

This compound and its chiral variants are valuable precursors in organic synthesis due to the presence of multiple reactive functional groups. The nitrile and hydroxyl groups can be transformed into a variety of other functionalities, making it a versatile starting material for the synthesis of more complex molecules.

Chiral cyanohydrins, including enantiomerically pure this compound, are particularly useful as building blocks for the synthesis of other important classes of chiral compounds. chimia.ch

Key transformations of the cyanohydrin moiety include:

Hydrolysis of the nitrile group: This can lead to the formation of α-hydroxy carboxylic acids.

Reduction of the nitrile group: This can yield β-amino alcohols.

Transformation of the hydroxyl group: The hydroxyl group can be derivatized, for example, by sulfonylation, allowing for nucleophilic substitution with inversion of configuration. This opens up routes to α-azido nitriles, α-amino nitriles, and α-amino acids. chimia.ch

These transformations have been utilized in the synthesis of various biologically active compounds and fine chemicals. For instance, chiral cyanohydrins serve as intermediates in the synthesis of certain pharmaceuticals and agrochemicals. sinocurechem.comchemicalbook.com The versatility of this compound as a precursor is highlighted in the table below.

| Transformation | Resulting Functional Group | Class of Compound |

| Nitrile Hydrolysis | Carboxylic Acid | α-Hydroxy Carboxylic Acids chimia.ch |

| Nitrile Reduction | Amine | β-Amino Alcohols chimia.ch |

| Hydroxyl Group Sulfonylation followed by Nucleophilic Substitution | Azide, Amine | α-Azido Nitriles, α-Amino Nitriles chimia.ch |

| Further transformations of α-Amino Nitriles | Carboxylic Acid | α-Amino Acids chimia.ch |

Analytical Methodologies in 4 Hydroxymandelonitrile Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 4-hydroxymandelonitrile. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum, the aromatic protons on the phenyl ring appear as distinct signals, while the single proton on the carbon bearing both the hydroxyl and nitrile groups (the benzylic proton) gives a characteristic signal. The hydroxyl protons also produce signals, which can vary in position.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly effective for identifying the key functional groups within this compound. A prominent, sharp absorption band is observed for the nitrile (C≡N) group stretch. spectroscopyonline.com Additionally, a broad absorption band signifies the hydroxyl (O-H) group, and other peaks correspond to the aromatic ring C-H and C=C bonds. spectroscopyonline.com

Mass Spectrometry (MS) : MS provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues about its structure. nih.gov Electron ionization (EI) is a common technique used in conjunction with gas chromatography. nih.gov

| Technique | Parameter | Observed Characteristic |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons (~7.3-7.4 ppm), Benzylic Proton, Hydroxyl Protons. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons (~122-152 ppm), Nitrile Carbon (~120 ppm), Benzylic Carbon (~63 ppm). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400 (O-H stretch, broad), ~2246 (C≡N stretch, weak/sharp). researchgate.net |

| Mass Spectrometry (GC-MS) | Mass-to-Charge Ratio (m/z) | Molecular Ion [M]⁺, key fragments corresponding to the loss of functional groups. |

Chromatographic Methods for Analysis and Purification

Chromatography is indispensable for separating this compound from complex mixtures, quantifying its presence, and purifying it for further study.

High-Performance Liquid Chromatography (HPLC) is a versatile tool in this compound research. It is frequently employed in enzyme activity assays to separate the substrate (this compound) from the products of the enzymatic reaction, allowing for the quantification of reaction progress over time. nih.gov Furthermore, HPLC with a chiral stationary phase is the standard method for determining the stereochemistry of the compound. This is critical as enzymes often produce or act on a specific enantiomer ((R)- or (S)-4-hydroxymandelonitrile). The technique can effectively separate the two enantiomers, enabling the determination of enantiomeric excess and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and identification of this compound. nih.govsemanticscholar.org Due to the compound's polarity and relatively low volatility, a derivatization step is often required prior to analysis. nih.gov This typically involves silylation, for instance, using N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), to convert the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) ethers. nih.gov The derivatized sample is then injected into the gas chromatograph, where it is separated from other components before being detected and identified by the mass spectrometer. nih.gov The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for confirmation. nih.gov

For the analysis of this compound and its downstream metabolites in complex biological matrices like plant extracts or animal plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. nih.govnih.gov UPLC utilizes smaller stationary phase particles than conventional HPLC, resulting in higher resolution, improved sensitivity, and significantly faster analysis times. nih.gov Coupled with tandem mass spectrometry (MS/MS), the technique offers exceptional selectivity and low detection limits. nih.govmdpi.com This allows for the accurate quantification of trace amounts of the target compounds and the identification of unknown metabolites by analyzing their fragmentation patterns. ekb.eg

Enzyme Activity Assays for this compound Metabolism

The metabolism of this compound is primarily governed by hydroxynitrile lyases (HNLs). These enzymes catalyze the dissociation of this compound into 4-hydroxybenzaldehyde (B117250) and hydrogen cyanide. monarchinitiative.orgenzyme-database.org Enzyme activity assays are performed to measure the rate of this reaction.

A common method is a continuous spectrophotometric assay. mdpi.com The activity of HNL is monitored by measuring the increase in absorbance that results from the formation of the product, 4-hydroxybenzaldehyde, which has a distinct UV absorbance maximum. researchgate.net The reaction is initiated by adding the enzyme to a buffered solution containing this compound, and the change in absorbance at a specific wavelength is recorded over time using a spectrophotometer. This rate is directly proportional to the enzyme's activity.

Direct Analysis of Related Cyanide Compounds

Since the breakdown of this compound releases toxic hydrogen cyanide (HCN), methods for the direct analysis of cyanide are crucial. mdpi.com These methods can be qualitative or quantitative.

Colorimetric Methods : The picrate (B76445) paper method is a widely used technique for the detection of HCN. mdpi.comprometheusprotocols.net In this assay, paper strips impregnated with picric acid are exposed to the headspace of a sample. If HCN is released, it reacts with the picrate to cause a color change from yellow to reddish-brown. mdpi.com The intensity of the color can be compared to standards for semi-quantitative analysis.

Mass Spectrometry Methods : For real-time, direct analysis of HCN in the headspace above a sample, Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) is a highly sensitive and rapid technique. mdpi.comnih.gov SIFT-MS can measure volatile compounds like HCN directly from the air without prior sample collection or preparation, providing immediate quantitative results. mdpi.com This is particularly useful for monitoring the release of cyanide from biological samples under different conditions. nih.gov

Future Directions and Emerging Research Areas

Advanced Biocatalytic Approaches for Sustainable Production

The chemical synthesis of chiral cyanohydrins, including 4-hydroxymandelonitrile, can be challenging. Biocatalysis, using enzymes or whole-cell systems, offers a green and highly selective alternative. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide to aldehydes or ketones, or the reverse decomposition reaction. acs.orgresearchgate.net These enzymes are central to the advancement of sustainable production methods for this compound and other valuable cyanohydrins.

Future research in this area is likely to focus on several key aspects:

Enzyme Discovery and Engineering: While HNLs have been identified in various plants, bacteria, and fungi, the search for novel HNLs with superior stability, activity, and substrate specificity continues. acs.org Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are being employed to tailor HNLs for specific industrial applications, enhancing their performance in non-natural substrates and under process conditions. acs.org

Immobilization and Reactor Technology: The industrial feasibility of biocatalytic processes often depends on the ability to reuse the biocatalyst. Immobilization of HNLs on solid supports, such as silica (B1680970) gel or Celite, can enhance their stability and facilitate their recovery and reuse in continuous flow reactors. tandfonline.commdpi.comresearchgate.net Research is ongoing to develop more robust and efficient immobilization techniques and reactor designs for large-scale production. tandfonline.commdpi.com

Recombinant Enzyme Production: Overexpression of HNLs in microbial hosts like Saccharomyces cerevisiae allows for the large-scale and cost-effective production of these enzymes, overcoming the limitations of relying on their natural sources. tandfonline.com Future work will likely focus on optimizing expression systems to maximize yield and activity.

Table 1: Examples of Hydroxynitrile Lyases in Biocatalysis

| Enzyme Source | Recombinant Expression Host | Immobilization Support | Application |

| Manihot esculenta (cassava) | Saccharomyces cerevisiae | Silica gel | Production of (S)-mandelonitrile |

| Granulicella tundricola | Not specified | Celite R-633 | Synthesis of (R)-cyanohydrins and (R)-β-nitro alcohols |

| Prunus amygdalus (almond) | Not specified | Celite | Synthesis of mandelonitrile (B1675950) |

In-depth Mechanistic Studies of Biological Activities

The primary biological activity attributed to this compound is its role as a precursor to hydrogen cyanide (HCN) in the cyanogenesis defense mechanism of plants. nih.gov Upon tissue damage, dhurrin (B190987) is hydrolyzed, releasing this compound, which then rapidly decomposes to release toxic HCN, deterring herbivores and pathogens. nih.govjst.go.jp

While this defense mechanism is well-established, future research is needed to explore other potential biological activities of this compound and its derivatives. Emerging areas of investigation include:

Cytotoxicity and Antimicrobial Properties: The cytotoxic nature of cyanide is well-known. However, the specific cytotoxic and antimicrobial effects of this compound itself, independent of HCN release, are not well-characterized. Studies are needed to evaluate its potential against various cell lines and microbial species. Some studies have investigated the cytotoxicity of related hydroxyanthraquinones and the antimicrobial properties of coumarin (B35378) derivatives, suggesting that hydroxylated aromatic compounds can possess significant biological activity. mdpi.comnih.gov

Allelopathic Interactions: The release of cyanogenic compounds from plants can influence the growth of neighboring plants, a phenomenon known as allelopathy. Research into the allelopathic effects of dhurrin and its breakdown products, including this compound, could lead to the development of natural herbicides or inform agricultural practices. researchgate.net

Enzymatic Interactions: A deeper understanding of the enzymes that metabolize this compound, such as hydroxynitrile lyases and glucosyltransferases, is crucial. Mechanistic studies on these enzymes can reveal details of their substrate binding and catalytic action, which can inform the design of inhibitors or the engineering of novel biocatalysts.

Exploiting this compound in Phytoremediation and Biocontrol

The robust nature of plants that produce cyanogenic glucosides, such as Sorghum bicolor, makes them interesting candidates for environmental applications.

Phytoremediation: Sorghum bicolor has demonstrated potential for the phytoremediation of soils contaminated with heavy metals like cadmium and lead, as well as organic pollutants such as petroleum hydrocarbons. agriscigroup.usmdpi.comnih.govnih.gov The plant's ability to thrive in contaminated environments may be linked to its chemical defense mechanisms, in which this compound plays a crucial role. Future research could explore how modulating the dhurrin pathway might enhance the phytoremediation capabilities of sorghum.

Biocontrol: The release of HCN from cyanogenic plants is a natural defense against pests. researchgate.net Understanding the regulation of dhurrin biosynthesis and the subsequent release of this compound and HCN could lead to new strategies for agricultural pest management. This could involve breeding sorghum varieties with optimized dhurrin content or using extracts containing these compounds as natural pesticides. The preference of livestock for dhurrin-free sorghum suggests that the presence of these compounds is detectable and acts as a deterrent. purdue.edu

Table 2: Phytoremediation Applications of Sorghum bicolor

| Contaminant | Key Findings |

| Cadmium (Cd) | S. bicolor can be used for phytoextraction of cadmium from lightly polluted soils. nih.gov |

| Lead (Pb) | Sorghum cultivars are suitable for the phytostabilization of lead-contaminated soils. mdpi.com |

| Petroleum Hydrocarbons | Certain sweet sorghum varieties show excellent performance in remediating petroleum-polluted salinized soils. nih.gov |

Computational Modeling and In Silico Studies

Computational approaches are becoming increasingly valuable for studying complex biological systems at the molecular level. In the context of this compound, in silico studies can provide insights that are difficult to obtain through experimental methods alone.

Enzyme Mechanism and Dynamics: Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can be used to elucidate the reaction mechanisms of enzymes like hydroxynitrile lyases. nih.govresearchgate.netresearchgate.net These studies can model the substrate binding, the catalytic steps, and the release of products, providing a detailed understanding of how these enzymes function. Such insights are invaluable for rational enzyme engineering.

Structure-Activity Relationships: Computational modeling can be used to predict the biological activities of this compound and its derivatives. By analyzing the interactions of these compounds with biological targets, it may be possible to identify new therapeutic or agricultural applications.

Metabolic Pathway Modeling: In silico models of the dhurrin biosynthesis pathway can help to understand how the production of this compound is regulated and how it can be manipulated through metabolic engineering.

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic understanding of the role of this compound in biological systems requires the integration of data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics.

Transcriptomics and Metabolomics: Studies combining transcriptomic and metabolomic analyses in Sorghum bicolor have begun to unravel the complex regulation of the dhurrin pathway. mdpi.com These studies have identified key genes and metabolites that change in response to developmental cues and environmental stresses. mdpi.com

Metabolic Engineering: The insights gained from multi-omics studies can be applied to the metabolic engineering of plants. For example, by manipulating the expression of genes involved in dhurrin biosynthesis, it is possible to create sorghum varieties with altered cyanogenic potential. pnas.org This could lead to the development of safer forage crops or plants with enhanced pest resistance.

Systems Biology Approaches: Integrating multi-omics data into systems biology models will provide a more comprehensive picture of how the dhurrin pathway is interconnected with other metabolic networks within the plant. This will be crucial for predicting the broader effects of manipulating this pathway.

常见问题

Basic: What is the biosynthetic pathway of 4-hydroxymandelonitrile in cyanogenic plants like Sorghum bicolor?

Answer:

this compound is a key intermediate in the biosynthesis of dhurrin, a cyanogenic glycoside. The pathway begins with L-tyrosine, which undergoes hydroxylation via CYP79A1 to form N-hydroxytyrosine. This intermediate is further oxidized by CYP71E1 to produce (E)-4-hydroxyphenylacetaldehyde oxime. Subsequent dehydration and hydroxylation steps yield this compound, which is glycosylated to form dhurrin .

Methodological Insight:

To validate this pathway, use isotopic labeling (e.g., ¹⁴C-tyrosine) in Sorghum bicolor seedlings and track intermediates via LC-MS. Enzyme activity assays (e.g., NADPH consumption rates for CYP79A1/CYP71E1) confirm catalytic roles .

Advanced: How can enantiomeric excess of (R)-4-hydroxymandelonitrile be optimized in biphasic synthesis systems?

Answer:

A hydroxynitrile lyase (HNL)-catalyzed reaction in a methyl tert-butyl ether (MTBE)/aqueous buffer system achieves >95% enantiomeric excess (ee) for (R)-4-hydroxymandelonitrile. Key parameters include:

- Aqueous phase volume fraction : 17% of total volume minimizes enzyme costs while maintaining reaction efficiency.

- Enzyme concentration : 28.6 g/L aqueous phase ensures 90% conversion of 4-hydroxybenzaldehyde.

- Temperature : 20°C balances reaction rate and enzyme stability .

Experimental Design:

Use a stirred-tank reactor with real-time pH monitoring. Validate ee via chiral HPLC or polarimetry. Include error bars (standard deviation) for triplicate trials to assess reproducibility .

Basic: How is this compound detected and quantified in plant tissues?

Answer:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps:

Extraction : Homogenize plant tissue in 80% methanol with 0.1% formic acid.

Separation : Use a C18 column (e.g., 2.6 µm, 100 Å) with a gradient of acetonitrile/water.

Detection : Monitor m/z 150.05 (precursor ion) and fragment m/z 106.03 (characteristic of the nitrile group) .

Data Interpretation:

Calibrate with synthetic this compound standards. Normalize peak areas to internal controls (e.g., deuterated tyrosine) .

Advanced: How do conflicting reports on this compound’s enzymatic degradation pathways arise, and how can they be resolved?

Answer:

Discrepancies often stem from species-specific enzyme isoforms. For example:

- Dhurrinase (GBA3) : In Sorghum bicolor, it hydrolyzes dhurrin to this compound, while human GBA3 primarily degrades glucosylceramide .

- SbNIT4B/A : This nitrilase converts this compound to 4-hydroxyphenylacetic acid, but activity varies with pH and redox conditions .

Resolution Strategy: - Comparative kinetics : Measure Kₘ and Vₘₐₓ for SbNIT4B/A vs. other nitrilases under standardized conditions.

- Gene knockout models : Use CRISPR-Cas9 in Sorghum to silence SbNIT4B/A and quantify metabolite accumulation via GC-MS .

Advanced: What experimental controls are critical for studying this compound’s role in plant-herbivore interactions?

Answer:

- Negative controls : Use Sorghum mutants lacking CYP79A1/CYP71E1 (e.g., bmr lines) to confirm cyanide release is dhurrin-dependent.

- Positive controls : Apply exogenous this compound to wild-type plants and measure herbivore mortality.

- Environmental variables : Standardize light intensity (≥200 µmol/m²/s) and nitrogen levels, as these affect dhurrin synthesis .

Statistical Rigor:

Apply ANOVA to compare herbivore feeding rates across genotypes. Include post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCN (a degradation product).

- Waste disposal : Neutralize residues with 10% NaOH before discarding .

Emergency Measures: - Spill response : Absorb with vermiculite, seal in containers, and label as "cyanogenic waste."

- First aid : Flush eyes with water for 15 minutes; administer 100% oxygen for inhalation exposure .

Advanced: How can isotopic tracing clarify this compound’s metabolic fate in soil ecosystems?

Answer:

- Labeling : Apply ¹³C-4-hydroxymandelonitrile to soil microcosms.

- Tracking : Extract metabolites via solid-phase extraction (SPE) and analyze with NMR or high-resolution MS.

- Microbial profiling : Pair with 16S rRNA sequencing to identify degraders (e.g., Pseudomonas spp.) .

Data Integration:

Use metabolic network modeling (e.g., MetaCyc) to map degradation pathways and quantify carbon flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。